2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines elements of chromeno, pyrrole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of activated methylene isocyanides with arylidene-substituted oxazolones . This reaction is often catalyzed by a base and occurs at room temperature under environmentally friendly conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trisubstituted Pyrrole Derivatives: These compounds share a similar pyrrole core and are synthesized via similar cyclization reactions.
Naphtho[2,3-c]thiophene-4,9-dione Derivatives: These compounds have a similar chromeno structure and are used in photovoltaic applications.
Uniqueness
2-(3-Methoxypropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and potential applications across multiple fields. Its specific structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H25NO5 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H25NO5/c1-3-14-29-17-11-9-16(10-12-17)21-20-22(26)18-7-4-5-8-19(18)30-23(20)24(27)25(21)13-6-15-28-2/h4-5,7-12,21H,3,6,13-15H2,1-2H3 |
InChI Key |
LFEKGOFIYSOXCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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